molecular formula C9H10N4O2S B2499338 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014046-77-5

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2499338
CAS No.: 1014046-77-5
M. Wt: 238.27
InChI Key: BXLBUMLOSCHGME-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy group, a methyl group, and a thiazolyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiazolyl Group: The thiazolyl group can be attached through a nucleophilic substitution reaction involving a thiazole derivative and an appropriate leaving group on the pyrazole ring.

    Formation of the Carboxamide: The carboxamide functionality can be introduced by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with thiazole derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiazolyl group, in particular, may enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h3-5H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBUMLOSCHGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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